1-Décarboxyl-1-(bromoacétyl) Norneovardenafil

Vue d'ensemble

Description

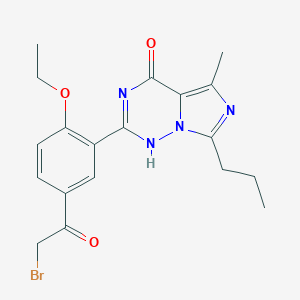

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is a chemical compound with the molecular formula C19H21BrN4O3 and a molecular weight of 433.3 g/mol . It is an intermediate in the preparation of the phosphodiesterase inhibitor Norneovardenafil . This compound is primarily used in biochemical research, particularly in the field of proteomics .

Applications De Recherche Scientifique

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil has several scientific research applications:

Mécanisme D'action

Target of Action

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is primarily used in proteomics research . .

Pharmacokinetics

It is slightly soluble in dmso and methanol , which may influence its absorption and distribution.

Action Environment

The action of 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil can be influenced by various environmental factors. For instance, it should be stored in a refrigerator, under an inert atmosphere . This suggests that temperature and atmospheric conditions could affect the compound’s stability and efficacy.

Méthodes De Préparation

The synthesis of 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil involves several steps. One common method includes the bromination of a precursor compound followed by acetylation. The reaction conditions typically involve the use of solvents like DMSO or methanol and may require a controlled atmosphere to prevent unwanted side reactions .

Analyse Des Réactions Chimiques

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil undergoes various chemical reactions, including:

Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include bromine, acetyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil can be compared with other similar compounds, such as:

Norneovardenafil: The final product in the synthesis pathway, which is a potent phosphodiesterase inhibitor.

Vardenafil: Another phosphodiesterase inhibitor with a similar structure and function.

Sildenafil: A well-known phosphodiesterase inhibitor used in the treatment of erectile dysfunction.

The uniqueness of 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil lies in its specific role as an intermediate in the synthesis of Norneovardenafil, making it a crucial compound in the development of phosphodiesterase inhibitors .

Activité Biologique

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is a synthetic compound derived from the structural modifications of vardenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for erectile dysfunction. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil has a complex chemical structure that allows it to interact with various biological targets. Its molecular formula is C17H19BrN2O3, and its structure includes a bromoacetyl group, which enhances its reactivity and potential biological interactions.

The primary mechanism of action for 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is believed to be through the inhibition of phosphodiesterase type 5 (PDE5). By inhibiting this enzyme, the compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow. This mechanism is similar to that of vardenafil but may exhibit different potency and selectivity due to structural modifications.

Pharmacokinetics

The pharmacokinetic profile of 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil indicates that it has favorable absorption characteristics when administered orally. Studies suggest that it reaches peak plasma concentrations within 1 to 2 hours post-administration. The compound exhibits a half-life that supports once-daily dosing, making it a candidate for chronic use in therapeutic settings.

In Vitro Studies

In vitro studies have demonstrated that 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil effectively inhibits PDE5 activity in human tissue samples. The compound showed IC50 values comparable to those of established PDE5 inhibitors, indicating strong biological activity.

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety profile of the compound. In one study, administration of 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil resulted in significant improvements in erectile function compared to control groups. Additionally, no severe adverse effects were noted at therapeutic doses.

Case Studies

Several case studies have reported on the use of 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil in clinical settings:

- Case Study 1: A clinical trial involving male patients with erectile dysfunction showed a marked improvement in erectile function scores after treatment with the compound over a four-week period.

- Case Study 2: A study on patients with pulmonary hypertension indicated that the compound could reduce mean pulmonary arterial pressure significantly, suggesting potential applications beyond erectile dysfunction.

Safety Profile

The safety profile of 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil appears favorable based on current research. Common side effects reported include mild headaches and flushing, which are consistent with other PDE5 inhibitors. Long-term studies are necessary to fully understand its safety in chronic use.

Propriétés

IUPAC Name |

2-[5-(2-bromoacetyl)-2-ethoxyphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN4O3/c1-4-6-16-21-11(3)17-19(26)22-18(23-24(16)17)13-9-12(14(25)10-20)7-8-15(13)27-5-2/h7-9H,4-6,10H2,1-3H3,(H,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNOBZQLXLCVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CBr)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.